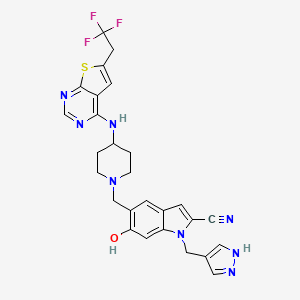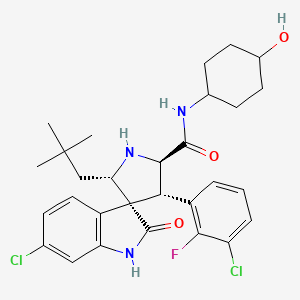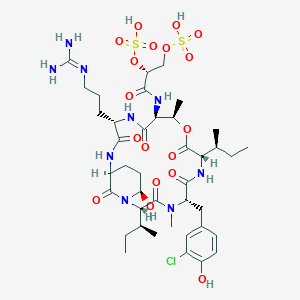
MK-6169
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MK-6169 is a Potent Pan-Genotype Hepatitis C Virus NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Substitutions.
Wissenschaftliche Forschungsanwendungen
1. Hepatitis C Virus Inhibition
MK-6169 has been identified as a potent and pan-genotype inhibitor of the hepatitis C virus NS5A. It demonstrates optimized activity against common resistance-associated substitutions. Studies highlight its substantial potency improvement against major genotype resistance-associated substitutions and favorable pharmacokinetics in animal models (Yu et al., 2018).
2. Nonnucleoside Reverse Transcriptase Inhibition
Another research focus on a related compound, MK-6186, a novel nonnucleoside reverse transcriptase inhibitor (NNRTI), has shown subnanomolar potency against wild-type viruses and NNRTI-resistant mutants. It also exhibits excellent antiviral potency and a unique mutation development pattern, which could be relevant for understanding the action of similar compounds like MK-6169 (Lu et al., 2012).
3. Advanced Instrumentation in Astrophysics
A different area of research involves Microwave Kinetic Inductance Detectors (MKIDs). These detectors, while not directly related to MK-6169's chemical properties, are significant in fields like astrophysics for their ability to count individual photons and determine their energy and arrival time with high accuracy. MKIDs have been utilized in creating photon-counting, energy-resolving focal plane arrays for ultraviolet, optical, and near-infrared astrophysics (Mazin et al., 2011; Mazin et al., 2012).
4. Megakaryocyte and Platelet Production
Research on megakaryocytes (MKs), cells responsible for the production of platelets, is another significant application. Techniques for large-scale generation of MKs from human pluripotent stem cells have been developed, providing insights into platelet biology and offering potential applications in transfusion medicine and basic research (Moreau et al., 2016).
Eigenschaften
CAS-Nummer |
1620479-63-1 |
|---|---|
Produktname |
MK-6169 |
Molekularformel |
C54H62FN9O8S |
Molekulargewicht |
1016.2034 |
IUPAC-Name |
Methyl ((S)-2-((S)-2-(5-((S)-6-(5-Cyclopropylthiophen-2-yl)-1-fluoro-3-(2-((S)-1-((methoxycarbonyl)-L-valyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-10-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-1-((R)-2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethyl)carbamate |
InChI |
InChI=1S/C54H62FN9O8S/c1-28(2)45(60-52(67)69-5)49(65)62-18-7-9-38(62)48-57-27-36(59-48)32-22-34(55)44-40-23-33-21-30(13-14-37(33)64(40)51(72-41(44)24-32)43-16-15-42(73-43)29-11-12-29)35-26-56-47(58-35)39-10-8-19-63(39)50(66)46(61-53(68)70-6)31-17-20-71-54(3,4)25-31/h13-16,21-24,26-29,31,38-39,45-46,51H,7-12,17-20,25H2,1-6H3,(H,56,58)(H,57,59)(H,60,67)(H,61,68)/t31-,38+,39+,45+,46+,51+/m1/s1 |
InChI-Schlüssel |
YUFPCGICBPQXOJ-YHRGPNRSSA-N |
SMILES |
O=C(OC)N[C@@H]([C@H]1CC(C)(C)OCC1)C(N2[C@H](C3=NC=C(C4=CC5=C(N([C@H](C6=CC=C(C7CC7)S6)OC8=CC(C9=CN=C([C@H]%10N(C([C@H](C(C)C)NC(OC)=O)=O)CCC%10)N9)=CC(F)=C8%11)C%11=C5)C=C4)N3)CCC2)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MK-6169; MK 6169; MK6169; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B609014.png)
![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine](/img/structure/B609019.png)
![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)
![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)
![4-Methyl-1-(1h-Pyrazol-4-Ylmethyl)-5-[(4-{[6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidin-4-Yl]amino}piperidin-1-Yl)methyl]-1h-Indole-2-Carbonitrile](/img/structure/B609026.png)




![(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B609037.png)